Cas no 829-20-9 (2',4'-Dimethoxyacetophenone)

2',4'-Dimethoxyacetophenone is a substituted acetophenone derivative characterized by methoxy groups at the 2' and 4' positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and fine chemicals. Its electron-rich aromatic structure enhances reactivity in electrophilic substitution and condensation reactions, making it valuable for constructing complex molecular frameworks. The methoxy substituents contribute to improved solubility in organic solvents and stability under various reaction conditions. With a well-defined melting point and purity, it is suitable for precise synthetic applications, including asymmetric synthesis and catalyst development. Proper handling and storage are recommended to maintain its integrity.
2',4'-Dimethoxyacetophenone structure
2',4'-Dimethoxyacetophenone structure
商品名:2',4'-Dimethoxyacetophenone
CAS番号:829-20-9
MF:C10H12O3
メガワット:180.200483322144
MDL:MFCD00008727
CID:40027
PubChem ID:70016

2',4'-Dimethoxyacetophenone 化学的及び物理的性質

名前と識別子

    • 1-(2,4-Dimethoxyphenyl)ethanone
    • 2',4'-Dimethoxyacetophenone
    • 2 ,4 -Dimethoxyacetophenone
    • 2,4′-Dimethoxyacetophenone
    • 1-(2,4-Dimethoxyphenyl)ethan-1-one
    • 2,4-Dimethoxyacetophenone
    • Ethanone, 1-(2,4-dimethoxyphenyl)-
    • PEONOL METHYL ETHER
    • VQTDPCRSXHFMOL-UHFFFAOYSA-N
    • Q63395470
    • 1-acetyl-2,4-dimethoxybenzene
    • Acetophenone, 2',4'-dimethoxy-
    • NSC46645
    • PubChem10582
    • 2`,4`-Dimethoxyacetophenone
    • Resacetophenone dimethyl ether
    • 2',4'-dimethoxy-acetophenone
    • VQTDPCRSXHFMOL-UHFFFAOYSA-
    • KS
    • 1-(2,4-Dimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2,4-dimethoxy- (3CI)
    • Acetophenone, 2′,4′-dimethoxy- (6CI, 7CI, 8CI)
    • 2′,4′-Dimethoxyacetophenone
    • 4-Acetyl-1,3-dimethoxybenzene
    • NSC 46645
    • EN300-16135
    • CS-W021196
    • DTXSID70232073
    • 829-20-9
    • SY015389
    • 2',4'-Dihydroxyacetophenone, dimethyl ether
    • NS00010809
    • D2030
    • STR06915
    • 5ASM4Y5MBX
    • BP-12734
    • SR-05000002414-1
    • SCHEMBL246262
    • F0001-2122
    • 1-(2,4-Dimethoxy-phenyl)-ethanone
    • CHEMBL3039420
    • CCG-214744
    • W-104155
    • FT-0633006
    • InChI=1/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
    • EINECS 212-587-2
    • Z54850161
    • PS-3811
    • AI3-10505
    • NSC-46645
    • UNII-5ASM4Y5MBX
    • CHEBI:167428
    • AC-2999
    • AC1203
    • MFCD00008727
    • 2',4'-Dimethoxyacetophenone, 97%
    • AM10628
    • SDCCGMLS-0066943.P001
    • AKOS000119028
    • SR-05000002414
    • 2',4'-Dimethoxyacetophenone; 1-(2,4-Dimethoxyphenyl)ethan-1-one
    • DB-019962
    • 2 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxyacetophenone
    • STL301369
    • BBL027722
    • MDL: MFCD00008727
    • インチ: 1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
    • InChIKey: VQTDPCRSXHFMOL-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C(OC)=CC(OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 180.07900
  • どういたいしつりょう: 180.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • 色と性状: 黄色結晶
  • 密度みつど: 1.1272 (rough estimate)
  • ゆうかいてん: 39.0 to 42.0 deg-C
  • ふってん: 297°C(lit.)
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: 1.5430 (estimate)
  • PSA: 35.53000
  • LogP: 1.90640
  • ようかいせい: 未確定
  • FEMA: 3475
  • かんど: Light Sensitive

2',4'-Dimethoxyacetophenone セキュリティ情報

2',4'-Dimethoxyacetophenone 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

2',4'-Dimethoxyacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-16135-1.0g
1-(2,4-dimethoxyphenyl)ethan-1-one
829-20-9 95.0%
1.0g
$26.0 2025-03-21
Chemenu
CM255204-500g
1-(2,4-Dimethoxyphenyl)ethanone
829-20-9 95+%
500g
$429 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SP672-1g
2',4'-Dimethoxyacetophenone
829-20-9 97%
1g
46.0CNY 2021-08-06
TRC
D525613-100mg
2',4'-Dimethoxyacetophenone
829-20-9
100mg
$ 65.00 2022-06-05
eNovation Chemicals LLC
D957047-100g
1-(2,4-Dimethoxyphenyl)ethanone
829-20-9 97%
100g
$135 2024-06-07
TRC
D525613-500mg
2',4'-Dimethoxyacetophenone
829-20-9
500mg
$ 80.00 2022-06-05
Apollo Scientific
OR1525-1g
2',4'-Dimethoxyacetophenone
829-20-9 98%
1g
£15.00 2025-02-19
Apollo Scientific
OR1525-5g
2',4'-Dimethoxyacetophenone
829-20-9 98%
5g
£17.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067708-100g
1-(2,4-Dimethoxyphenyl)ethanone
829-20-9 97%
100g
¥924.00 2024-07-28
Enamine
EN300-16135-0.25g
1-(2,4-dimethoxyphenyl)ethan-1-one
829-20-9 95.0%
0.25g
$19.0 2025-03-21

2',4'-Dimethoxyacetophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetone ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ;  56 °C; 6 h, 56 °C
リファレンス
Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols
Levy, Roy; et al, Catalysis Communications, 2009, 11(4), 298-301

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
リファレンス
Facile transformation of N,N-dimethylhydrazones and tosylhydrazones to ketones with dimethyl sulfate and potassium carbonate
Kamal, Ahmed; et al, Synthetic Communications, 1998, 28(21), 3927-3931

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N,N-Dibromobenzenesulfonamide Solvents: Carbon tetrachloride ;  30 min, rt
リファレンス
N,N-dibromobenzenesulfonamide as a reagent for oxidative cleavage of oximes to their parent carbonyl compounds under non-aqueous and aprotic conditions
Tajbakhsh, Mahmood; et al, Journal of Chemical Research, 2004, (2), 141-142

ごうせいかいろ 4

はんのうじょうけん
1.1 4 h, 393 K
リファレンス
Synthesis of industrially important aromatic and heterocyclic ketones using hierarchical ZSM-5 and Beta zeolites
Kore, Rajkumar; et al, Applied Catalysis, 2015, 493, 129-141

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium (solid-supported) Solvents: Toluene ;  5 h, 110 °C
リファレンス
Solid-supported Pd(0): an efficient heterogeneous catalyst for aerobic oxidation of benzyl alcohols into aldehydes and ketones
Bandna; et al, Tetrahedron Letters, 2011, 52(38), 4954-4956

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, indium(3+) salt (3:1) Solvents: Nitromethane ;  2 h, reflux
リファレンス
Catalysis of the acylation of aromatic derivatives by metallic tosylates
Morizur, Vincent; et al, Tetrahedron, 2015, 71(38), 6813-6817

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 44 h, reflux
リファレンス
Peptoid Helix Displaying Flavone and Porphyrin: Synthesis and Intramolecular Energy Transfer
Yang, Woojin; et al, Journal of Organic Chemistry, 2020, 85(3), 1392-1400

ごうせいかいろ 8

はんのうじょうけん
1.1 -
2.1 Catalysts: Sodium bicarbonate
リファレンス
The chemistry of nitrilium salts. Part 3. The importance of triazinium salts in Houben-Hoesch reactions catalyzed by trifluoromethanesulfonic acid
Amer, Muhannad I.; et al, Journal of the Chemical Society, 1983, (5), 1075-81

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Synthesis of acyclic and cyclic phosphonates based on substituted 2-hydroxybenzylic alcohols
Terekhova, N. V.; et al, Russian Chemical Bulletin, 2020, 69(11), 2147-2152

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
リファレンス
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base
Sadamitsu, Yuta; et al, Chemical Communications (Cambridge, 2019, 55(66), 9837-9840

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
リファレンス
Facile transformation of N,N-dimethylhydrazones and tosylhydrazones to ketones with dimethyl sulfate and potassium carbonate
Kamal, Ahmed; et al, Synthetic Communications, 1998, 28(21), 3927-3931

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A novel synthesis of flavones from 2-methoxybenzoic acids
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2005, 26(9), 1461-1463

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Benzenemethanaminium, N,N,N-triethyl-, μ-chlorodecachlorodiantimonate(1-) Solvents: Nitromethane ;  20 min, reflux
リファレンス
Friedel-Crafts acylation reactions using catalytic SbCl5-TEBA complex as an efficient catalyst
Huang, An Ping; et al, Chinese Chemical Letters, 2004, 15(12), 1415-1418

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
リファレンス
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

ごうせいかいろ 16

はんのうじょうけん
リファレンス
The synthesis and some reactions of N-methylnitrilium trifluoromethanesulfonate salts
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (23), 1151-3

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  rt; 12 h, rt
リファレンス
A facile deprotection of N,N-dimethylhydrazones using montmorillonite KSF as catalyst
Hosseinzadeh, Rahmam; et al, Chemistry: An Indian Journal, 2003, 1(1), 53-56

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Eosin Solvents: Acetonitrile ,  Decane ;  24 h, 25 °C
リファレンス
Visible light mediated chemo-selective oxidation of benzylic alcohols
Devari, Shekaraiah; et al, Tetrahedron Letters, 2016, 57(30), 3294-3297

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 min, pH 10, reflux
リファレンス
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; et al, Tetrahedron, 2015, 71(39), 7367-7385

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0.5 - 2 h, -78 °C
1.2 Reagents: Water ,  Hydrogen ion
リファレンス
A new route for the synthesis of flavanones from 2-methoxybenzoic acids
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2005, 26(12), 2044-2046

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: N,N-Dibromobenzenesulfonamide Solvents: Carbon tetrachloride ;  30 min, 20 - 25 °C
リファレンス
Deoximation with N-Bromosulfonamides
Tajbaksh, M.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2003, 39(7), 1053-1054

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt
リファレンス
Synthesis of 2,5-dimethoxyethylbenzene
Chen, Guan-fan; et al, Hecheng Huaxue, 2003, 11(5), 443-444

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 65 °C
リファレンス
Synthesis of 2',4'-dimethoxychalcone derivatives and evaluation of their antitumor activities against non-small cell lung cancer
Choi, Myeong A.; et al, Yakhak Hoechi, 2016, 60(3), 135-140

ごうせいかいろ 24

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Methanol
リファレンス
Action of diazomethane on hydroxy compounds and of diazomethane derivatives on phenanthraquinone
Schonberg, Alexander; et al, Journal of the Chemical Society, 1946, 746, 746-8

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Quinone Catalysts: Palladium trifluoroacetate ,  6-Methyl-2,2′-bipyridine Solvents: Dimethylformamide ;  24 h, rt → 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
Palladium(II)-Catalyzed Decarboxylative Heck Arylations of Acyclic Electron-Rich Olefins with Internal Selectivity
Fardost, Ashkan; et al, Advanced Synthesis & Catalysis, 2014, 356(4), 870-878

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  3 h, rt → 80 °C
リファレンス
A mechanistic analysis of trimethylanilinium salt degradation: implications for methylation and cross-coupling applications
Washington, Jack B.; et al, ChemRxiv, 2021, 1, 1-14

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: 4′-(4-Hydroxyphenyl)-2,2′:6′,2′′-terpyridine (reaction products with poly{[(hydroxyphenyl)methylene]-methylphosphoro…) ,  Scandium triflate ,  Phosphorodichloridothioic hydrazide, 2-[(4-hydroxyphenyl)methylene]-1-methyl-, h… (terpyridinylphenyl-terminated) Solvents: Acetonitrile ;  15 min, rt
1.2 30 min, heated
リファレンス
Efficient and recyclable rare earth-based catalysts for Friedel-Crafts acylations under microwave heating: dendrimers show the way
Perrier, Arnaud; et al, Green Chemistry, 2013, 15(8), 2075-2080

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Fluoropyridine Solvents: Dichloromethane ;  -78 °C; 10 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 1 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux; reflux → rt
リファレンス
Metal-Free Intermolecular Coupling of Arenes with Secondary Amides: Chemoselective Synthesis of Aromatic Ketimines and Ketones, and N-Deacylation of Secondary Amides
Huang, Pei-Qiang; et al, Journal of Organic Chemistry, 2016, 81(19), 9020-9027

ごうせいかいろ 29

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  48 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
リファレンス
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; et al, Tetrahedron, 2015, 71(39), 7367-7385

2',4'-Dimethoxyacetophenone Raw materials

2',4'-Dimethoxyacetophenone Preparation Products

2',4'-Dimethoxyacetophenone サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:829-20-9)2,4-Dimethoxyacetophenone
注文番号:sfd6240
在庫ステータス:in Stock
はかる:200KG
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:829-20-9)2',4'-Dimethoxyacetophenone
注文番号:A10066
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 15:05
価格 ($):249.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:829-20-9)2,4-Dimethoxyacetophenone
注文番号:1597688
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

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